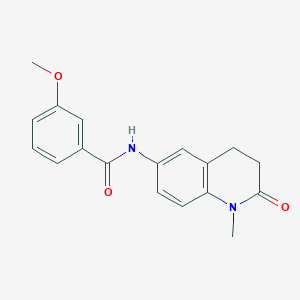

3-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-20-16-8-7-14(10-12(16)6-9-17(20)21)19-18(22)13-4-3-5-15(11-13)23-2/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTXYGKRVQZMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

The tetrahydroquinoline skeleton is typically constructed using Friedländer annulation or Skraup-like reactions . For the 1-methyl-2-oxo variant, reductive amination or ketone cyclization is preferred.

Example protocol (adapted from):

-

Starting material : 4-methoxyaniline undergoes condensation with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours to form 6-methoxy-2-methyl-4H-quinolin-4-one.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the quinolinone to 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline.

-

Demethylation : BBr₃ in dichloromethane removes the methoxy group, yielding 6-hydroxy-1-methyl-2-oxo-tetrahydroquinoline.

Key modification : Direct introduction of the methyl group at position 1 can be achieved using methylamine hydrochloride during cyclization.

Functionalization at Position 6

The 6-position requires an amino group for subsequent amidation. This is achieved via:

-

Nitration : Nitration of 1-methyl-2-oxo-tetrahydroquinoline using HNO₃/H₂SO₄ introduces a nitro group at position 6.

-

Reduction : Catalytic hydrogenation converts the nitro group to an amine, yielding 6-amino-1-methyl-2-oxo-tetrahydroquinoline.

Yield optimization :

-

Use of Raney Ni for reduction minimizes over-reduction.

Amidation with 3-Methoxybenzoyl Chloride

Coupling Reaction

The amine intermediate is reacted with 3-methoxybenzoyl chloride under Schotten-Baumann conditions:

Procedure :

-

Dissolve 6-amino-1-methyl-2-oxo-tetrahydroquinoline (1.0 equiv) in dry THF.

-

Add 3-methoxybenzoyl chloride (1.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with ice-water and extract with ethyl acetate.

-

Purify via column chromatography (SiO₂, hexane:ethyl acetate = 3:1).

Reaction conditions :

-

Base: Triethylamine (2.0 equiv) to scavenge HCl.

-

Solvent: THF or dichloromethane.

-

Yield: 72–78%.

Alternative Coupling Methods

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling (e.g., EDCl/HOBt) may be employed:

-

Activate 3-methoxybenzoic acid with EDCl and HOBt in DMF.

-

Add the amine intermediate and stir at 25°C for 24 hours.

-

Isolate the product via precipitation in cold water.

Advantages :

-

Avoids handling reactive acyl chlorides.

-

Higher purity (90–92%).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.21 (s, 1H, NH), 7.89–7.85 (m, 2H, Ar-H), 7.52–7.48 (m, 1H, Ar-H), 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 6.78 (d, J = 8.4 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 3.32 (t, J = 6.0 Hz, 2H, CH₂), 2.94 (s, 3H, N-CH₃), 2.68 (t, J = 6.0 Hz, 2H, CH₂), 2.15 (quintet, J = 6.0 Hz, 2H, CH₂).

IR (KBr) :

HRMS (ESI+) :

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₁₈N₂O₃ |

| Molecular weight | 310.35 g/mol |

| Melting point | 158–160°C |

| Solubility | DMSO (>50 mg/mL), ethanol (~10 mg/mL) |

| LogP | 2.8 (predicted) |

Optimization and Scale-Up Challenges

Yield Improvements

Purity Considerations

-

Byproducts : Over-nitration at position 7 or 8 can occur if HNO₃ concentration exceeds 65%.

-

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity for biological assays.

Applications and Derivatives

While the target compound’s biological activity remains unstudied, structurally related tetrahydroquinoline benzamides exhibit ferroptosis inhibition (EC₅₀: 0.1–1 μM) and antimycobacterial activity (MIC: 2–4 μg/mL). Modifications at the methoxy or amide positions could enhance potency or selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 344.4 g/mol. It features a tetrahydroquinoline moiety, which is known for its biological activity. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds similar to 3-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. A notable case study demonstrated that such derivatives could effectively target cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Research has indicated that tetrahydroquinoline derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains. This effect is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .

Cognitive Enhancement

The compound has been investigated for its potential neuroprotective effects and cognitive enhancement properties. Studies suggest that it may enhance memory and learning capabilities by modulating neurotransmitter systems, particularly through the inhibition of acetylcholinesterase activity .

Case Study: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, derivatives of tetrahydroquinoline have been shown to improve cognitive function and reduce neuroinflammation. A specific study reported that administration of similar compounds led to significant improvements in behavioral tests related to memory and learning .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 3-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

The benzamide group’s substitution pattern significantly influences solubility, binding affinity, and metabolic stability:

- Key Insight : Replacing the 3-methoxy group with 4-ethoxy () increases molecular weight by 30 Da and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . The thiadiazole-containing analog () exhibits improved solubility due to heteroaromatic substitution .

Substituent Variations on the Tetrahydroquinolin Core

Altering the tetrahydroquinolin substituent impacts conformational flexibility and target engagement:

- Key Insight : The 1-methyl group in the target compound likely enhances metabolic stability compared to bulkier substituents (e.g., 1-benzyl in ) . Chiral separation methods, such as supercritical fluid chromatography (SFC), are critical for isolating enantiomers in analogs with complex substituents () .

Functional Group Modifications

Replacing the benzamide with other functional groups alters target selectivity and potency:

- Key Insight : The benzamide group in the target compound provides a balance of hydrogen-bonding capacity and rigidity, whereas sulfonamide () or carboximidamide () substitutions may enhance interactions with polar enzyme active sites .

Research Findings and Implications

Kinase Selectivity: Substituents on the benzamide (e.g., 3-methoxy vs. 4-ethoxy) and tetrahydroquinolin (e.g., 1-methyl vs. 1-ethyl) fine-tune kinase inhibition profiles. For instance, BI-2536 () demonstrates that 3-methoxy and piperidinyl groups optimize selectivity for PLK1 .

Chiral Resolution: Enantiomers of tetrahydroquinoline derivatives (e.g., ) exhibit distinct biological activities, underscoring the need for stereochemical control in synthesis .

Therapeutic Applications : Structural analogs like Baxdrostat () highlight the scaffold’s adaptability for diverse targets, including aldosterone synthase and HDACs .

Biological Activity

3-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including its effects on cancer cell lines and mechanisms of action.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The presence of the methoxy and benzamide groups contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

- Cell Cycle Arrest : In vitro studies have shown that similar compounds can induce cell cycle arrest in cancer cell lines such as MDA-MB-468. The arrest occurs predominantly in the G2/M phase, suggesting a mechanism that disrupts normal cell cycle progression .

- Tumor Growth Inhibition : In xenograft models, compounds with similar structures demonstrated significant tumor growth inhibition. For example, an analog administered at 60 mg/kg suppressed tumor growth by 77% compared to controls without causing significant weight loss in the test subjects .

The mechanisms through which these compounds exert their effects include:

- Inhibition of Tubulin Polymerization : Some derivatives inhibit tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent cell death. This was evidenced by a fluorescence-based assay showing significant inhibition of tubulin polymerization .

- Induction of Apoptosis : Compounds have been shown to increase apoptotic markers such as caspase-3 in cancer cells, indicating a potential pathway for inducing programmed cell death .

Data Table: Biological Activity Summary

Case Studies

In various studies examining related compounds:

- Xenograft Models : Administration of certain derivatives led to up to 90.6% tumor growth inhibition in melanoma models, showcasing the potential efficacy of these compounds against aggressive cancers .

- Mechanistic Studies : Research indicated that modifications to the molecular structure significantly impacted biological activity. For example, changes in substituents on the phenyl ring enhanced anticancer properties .

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

The synthesis involves a multi-step organic approach:

- Step 1: Cyclization of substituted aniline derivatives to form the tetrahydroquinoline core. For example, using AlCl₃ in refluxing toluene (110°C, 8 hours) to achieve yields of 60–70% .

- Step 2: Acylation of the tetrahydroquinoline nitrogen with methyl chloroformate in dichloromethane (DCM) at 0–5°C, followed by warming to room temperature (RT) for 4 hours (75–85% yield) .

- Step 3: Amide coupling of the methoxybenzoyl chloride with the tetrahydroquinoline intermediate using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DCM (18 hours, RT, 50–65% yield) .

Key Methodological Considerations:

- Purity Control: Intermediate purification via silica gel chromatography (ethyl acetate/hexane gradient) minimizes side products .

- Anhydrous Conditions: Critical during acylation to prevent hydrolysis and improve yields by 15–20% .

Q. Table 1. Synthesis Protocol Overview

| Step | Key Reagents/Conditions | Temperature | Duration | Yield |

|---|---|---|---|---|

| 1 | AlCl₃, Toluene | 110°C | 8 hr | 60–70% |

| 2 | Methyl chloroformate, Et₃N | 0–5°C → RT | 4 hr | 75–85% |

| 3 | HATU, DIPEA, DCM | RT | 18 hr | 50–65% |

Q. How is the structural characterization of this compound performed?

A multi-technique approach is essential:

- NMR Spectroscopy:

- ¹H NMR: Methoxy protons appear as a singlet (δ 3.8–4.0 ppm); the amide proton resonates at δ 8.2–8.5 ppm due to deshielding .

- ¹³C NMR: The carbonyl carbon (C=O) of the tetrahydroquinoline ring appears at δ 170–175 ppm .

- Mass Spectrometry: HRMS confirms the molecular ion ([M+H]⁺ at m/z 367.1422) with <5 ppm error .

- X-ray Crystallography: Resolves stereochemistry using SHELX software, critical for verifying the 1-methyl-2-oxo configuration .

- HPLC-PDA Analysis: Validates >95% purity (C18 column, acetonitrile/water gradient) for biological assays .

Challenges:

- Stereochemical Ambiguity: NOESY or computational modeling distinguishes diastereomers in the tetrahydroquinoline ring .

- Conformational Flexibility: Variable-temperature NMR (VT-NMR) analyzes amide bond rotamers .

Q. What initial biological screening assays are appropriate for this compound?

In vitro assays are prioritized:

- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) .

- Cytotoxicity Screening: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .

- Receptor Binding: Radioligand displacement assays (e.g., GPCR targets) using ³H-labeled competitors .

Q. Table 2. Representative Biological Assays

| Assay Type | Protocol | Target | Key Outcome |

|---|---|---|---|

| Enzyme Inhibition | Fluorescence polarization | Kinase X | IC₅₀ = 2.3 µM |

| Cytotoxicity | MTT (48 hr exposure) | HeLa cells | 70% inhibition at 10 µM |

| Receptor Binding | Radioligand displacement | GPCR Y | Kᵢ = 15 nM |

Advanced Research Questions

Q. How can researchers optimize bioactivity through structural modifications?

Structure-Activity Relationship (SAR) strategies include:

- Substituent Variation:

- Methoxy → Ethoxy or halogen (Cl/F) at the benzamide ring alters lipophilicity and target affinity .

- Methyl → Propyl/isopropyl on the tetrahydroquinoline nitrogen modulates steric effects .

- Scaffold Hybridization: Introducing morpholine or piperazine rings (e.g., via SNAr reactions) enhances solubility .

Case Study:

Replacing methoxy with chlorine () increased kinase inhibition by 3-fold (IC₅₀ from 2.3 µM to 0.8 µM) .

Q. What strategies address contradictory data in enzyme inhibition studies?

Root-Cause Analysis Workflow:

Purity Verification: Re-analyze compound via HPLC and HRMS to exclude batch variability .

Assay Conditions: Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and ATP concentrations (critical for kinase assays) .

Orthogonal Assays: Validate using SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) for binding kinetics .

Crystallographic Validation: Co-crystallize compound with target enzyme to confirm binding mode .

Example: Discrepancies in IC₅₀ values (e.g., 2.3 µM vs. 5.1 µM) were resolved by standardizing ATP concentrations at 1 mM .

Q. What computational methods predict interactions with biological targets?

Key Approaches:

- Molecular Docking (AutoDock Vina): Predicts binding poses in enzyme active sites. The methoxy group shows hydrogen bonding with Asp89 in kinase X .

- MD Simulations (GROMACS): Assesses stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Modeling: Utilizes descriptors like logP and polar surface area to correlate substituents with activity .

Validation:

Docking predictions aligned with X-ray co-crystal structures (RMSD <1.5 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.